molecular formula C20H11Cl2FN2OS B11467387 N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide

Cat. No.: B11467387
M. Wt: 417.3 g/mol
InChI Key: JSGQFNXZAIHJRI-UHFFFAOYSA-N
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Description

    N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide: , is a synthetic organic compound.

  • Its chemical structure consists of a benzothiazole ring fused with a phenyl ring, along with fluorine and chlorine substituents.
  • The compound exhibits interesting properties due to its unique structural features.
  • Preparation Methods

    • Several synthetic routes have been explored for the preparation of Compound X:

        Diazo-Coupling: Involves coupling a diazonium salt of 2,4-dichloroaniline with 2-aminobenzothiazole.

        Knoevenagel Condensation: Reacts 2,4-dichlorobenzaldehyde with 2-aminobenzothiazole in the presence of a base.

        Biginelli Reaction: Utilizes 2-aminobenzothiazole, 2,4-dichlorobenzaldehyde, and urea or thiourea to form the target compound.

        Molecular Hybridization Techniques: Combines fragments from different molecules to create Compound X.

        Microwave Irradiation: Accelerates the reaction under controlled conditions.

        One-Pot Multicomponent Reactions: Efficiently synthesizes the compound in a single step.

    • Industrial production methods involve scaling up these synthetic routes for large-scale production.
  • Chemical Reactions Analysis

    • Compound X undergoes various reactions:

        Oxidation: Can be oxidized to form its corresponding amide oxide.

        Reduction: Reduction of the amide group yields the corresponding amine.

        Substitution: The chlorine atoms can be substituted with other functional groups.

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique benzothiazole-phenyl scaffold.

      Biology: It exhibits potential bioactivity, making it relevant for drug discovery.

      Medicine: Researchers explore its pharmacological properties, such as antimicrobial or anticancer effects.

      Industry: Used in the synthesis of specialty chemicals and materials.

  • Mechanism of Action

    • Compound X likely interacts with specific molecular targets.
    • For instance, it may inhibit enzymes involved in cell growth or signal transduction pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Compound X shares structural similarities with other benzothiazole derivatives.
    • Notable analogs include:

        5-Nitro-1,2-benzothiazol-3-amine: .

        N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide: .

        N’-(1,3-benzothiazol-2-yl)-arylamides: .

    Remember that Compound X’s properties and applications continue to be a subject of ongoing research

    Properties

    Molecular Formula

    C20H11Cl2FN2OS

    Molecular Weight

    417.3 g/mol

    IUPAC Name

    N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide

    InChI

    InChI=1S/C20H11Cl2FN2OS/c21-14-10-15(22)17(24-19(26)11-5-7-12(23)8-6-11)9-13(14)20-25-16-3-1-2-4-18(16)27-20/h1-10H,(H,24,26)

    InChI Key

    JSGQFNXZAIHJRI-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)NC(=O)C4=CC=C(C=C4)F

    Origin of Product

    United States

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